molecular formula C12H16N2O2 B11883111 Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate

Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate

Cat. No.: B11883111
M. Wt: 220.27 g/mol
InChI Key: WNRQSJSQEWZIIR-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the class of 1,5-naphthyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry . The structure of this compound includes a naphthyridine core, which is a fused ring system containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-naphthyridine derivatives, including Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate, can be achieved through various methods. One common approach is the aza-Diels-Alder reaction (Povarov reaction) activated by a Lewis acid . This reaction involves the cyclization of an appropriate diene and dienophile to form the naphthyridine core. Another method involves the condensation of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives .

Scientific Research Applications

Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the naphthyridine core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of an ethyl ester group. This structural feature contributes to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate

InChI

InChI=1S/C12H16N2O2/c1-3-16-12(15)9-7-11-10(14-8(9)2)5-4-6-13-11/h7,13H,3-6H2,1-2H3

InChI Key

WNRQSJSQEWZIIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(CCCN2)N=C1C

Origin of Product

United States

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